molecular formula C8H20Cl2N2 B1394634 N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride CAS No. 1031289-75-4

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Cat. No.: B1394634
CAS No.: 1031289-75-4
M. Wt: 215.16 g/mol
InChI Key: HRZUCSCEEZQGMI-UHFFFAOYSA-N
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Description

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride (CAS 1187931-32-3) is a cyclohexane-diamine derivative with two methyl groups at the N1 position and two hydrochloride counterions. Its molecular formula is C₈H₂₀Cl₂N₂, with a molecular weight of 215.16 g/mol . The compound is typically stored under dry, sealed conditions at room temperature to maintain stability . It is structurally characterized by a cyclohexane backbone with vicinal diamine groups, where both amine hydrogens are substituted by methyl groups.

Properties

IUPAC Name

4-N,4-N-dimethylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZUCSCEEZQGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694538
Record name N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031289-75-4
Record name N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of Cyclohexane-1,4-diamine

Primary Step: Alkylation of Cyclohexane-1,4-diamine

The initial synthesis involves the selective dimethylation of cyclohexane-1,4-diamine. This is achieved by reacting the diamine with methylating agents such as methyl iodide (CH₃I), dimethyl sulfate, or similar methyl donors. The methylation typically occurs at the amino nitrogen atoms, producing N,N-dimethylcyclohexane-1,4-diamine.

Reaction Conditions:

  • Reagents: Cyclohexane-1,4-diamine, methyl iodide (or alternative methylating agents)
  • Base: Sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
  • Temperature: Mild heating (~50-80°C) to promote methylation
  • Reaction Time: Several hours, optimized to maximize methylation while minimizing overalkylation

Reaction Scheme:

Cyclohexane-1,4-diamine + 2 CH₃I → N,N-Dimethylcyclohexane-1,4-diamine + 2 HI

Formation of Dihydrochloride Salt

Post methylation, the free base is treated with hydrochloric acid to form the dihydrochloride salt, which offers enhanced stability and solubility.

Procedure:

  • Dissolve the N,N-dimethylcyclohexane-1,4-diamine in an appropriate solvent (e.g., ethanol or water)
  • Add an excess of concentrated hydrochloric acid under stirring
  • Maintain the temperature at room temperature or slightly cooled (~0-10°C) to control exothermicity
  • Stir until complete salt formation, confirmed via pH and spectroscopic analysis

Isolation:

  • The resulting salt precipitates out as crystalline dihydrochloride
  • Filter and wash with cold solvent to remove impurities
  • Dry under vacuum or desiccator

Purification and Characterization

Purification is critical to remove unreacted starting materials and by-products:

  • Recrystallization from suitable solvents such as ethanol or acetone
  • Chromatography techniques (e.g., column chromatography) if necessary

Characterization involves:

Industrial Scale Synthesis

Large-scale production employs continuous flow reactors with precise control over temperature, reactant stoichiometry, and reaction time to maximize yield and purity. The process typically mirrors laboratory methods but emphasizes process optimization:

Step Reagents Conditions Notes
Methylation Cyclohexane-1,4-diamine + methyl iodide Polar aprotic solvent, 50-80°C Controlled addition to prevent overalkylation
Salt formation Acid treatment Room temperature, pH control Crystallization and purification

Research Findings and Data Tables

Table 1: Typical Reaction Parameters for Methylation

Parameter Range Notes
Methylating agent Methyl iodide / dimethyl sulfate Excess used to drive reaction
Solvent DMF, acetonitrile Polar aprotic solvents preferred
Temperature 50-80°C To optimize methylation efficiency
Reaction time 4-8 hours Monitored via TLC or NMR

Table 2: Purity and Yield Data

Parameter Typical Value Method of Analysis
Yield 70-85% Gravimetric, NMR confirmation
Purity >98% HPLC analysis

Chemical Reactions Analysis

Types of Reactions: N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of N1,N1-Dimethylcyclohexane-1,4-diamine.

    Reduction: Secondary amines derived from the reduction of the dimethylated amine groups.

    Substitution: Substituted derivatives of N1,N1-Dimethylcyclohexane-1,4-diamine with different functional groups.

Scientific Research Applications

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The dimethylated amine groups play a crucial role in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key differences between N1,N1-dimethylcyclohexane-1,4-diamine dihydrochloride and related compounds:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Pharmacological Notes Applications
This compound C₈H₂₀Cl₂N₂ N1,N1-dimethyl 215.16 Reduced basicity due to methyl substitution; no reported transporter specificity Intermediate in organic synthesis; potential ligand for metal complexes
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride C₁₃H₂₁Cl₃N₂ N1-(2-chlorobenzyl) 295.68 Enhanced lipophilicity from aromatic substitution; no data on polyamine transporter utilization Antimicrobial or anticancer research (hypothesized)
N1-Anthracen-9-ylmethyl-octane-1,8-diamine dihydrochloride C₂₄H₂₈Cl₂N₂ Anthracenylmethyl and octane linker 435.40 Lacks polyamine transporter selectivity; bulky hydrophobic groups reduce cellular uptake Non-therapeutic research (e.g., fluorescence studies)
N1-((trans)-2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride C₁₅H₂₂Cl₂N₂ N1-(trans-2-phenylcyclopropyl) 329.26 Synthesized via reductive amination; used in CNS-targeted drug candidates Neuropharmacology (e.g., monoamine transporter modulation)
N,N-Diethylbut-2-yne-1,4-diamine dihydrochloride C₈H₁₈Cl₂N₂ Diethyl and alkyne linker 213.15 Rigid alkyne backbone; no biological activity reported Scaffold for click chemistry or coordination complexes

Key Differentiators

  • Synthetic Utility : The dimethyl derivative is easier to synthesize at scale compared to chiral analogs like N1-((trans)-2-phenylcyclopropyl) derivatives, which require multi-step enantioselective synthesis .

Pharmacological Potential

  • Anticancer Activity: Anthracenyl analogs (e.g., N-Anthracen-9-ylmethyl-N1-{4-[(anthracen-9-ylmethyl)-amino]butyl}butane-1,4-diamine tetrahydrochloride) lack polyamine transporter specificity, suggesting that dimethyl variants may also require alternative delivery mechanisms for therapeutic efficacy .

Biological Activity

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, with the molecular formula C8H20Cl2N2 and a molecular weight of approximately 215.16 g/mol, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of cyclohexane derivatives with methylamine. A common method includes the hydrogenation of N,N-dimethylcyclohexane-1,4-diamine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Key Chemical Reactions:

  • Oxidation: Can undergo oxidation using agents like hydrogen peroxide.
  • Reduction: Reduction reactions may involve lithium aluminum hydride.
  • Substitution: Participates in substitution reactions with alkyl halides or acyl chlorides.

The mechanism of action for this compound likely involves interactions with molecular targets such as enzymes or receptors. The presence of amine functional groups allows for hydrogen bonding and electrostatic interactions that can modulate enzyme activity or receptor function. This could lead to various biological effects, including antibacterial activity, as suggested by studies on related compounds.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N,N-Dimethylcyclohexane-1,2-diamine dihydrochlorideC8H20Cl2N2Similar structure but differs in position of amines
4-N,N-Dimethylcyclohexane-1,4-diamineC8H20N2Lacks hydrochloride; used in different applications
Trans-N1,N1-Dimethylcyclohexane-1,4-diamineC8H20Cl2N2Geometric isomer; may exhibit different properties

This table highlights how variations in structure can influence biological activity and potential applications in drug development.

Case Studies and Research Findings

Research involving diamines has indicated their potential as intermediates in drug synthesis and active pharmaceutical ingredients. For instance, studies have shown that compounds with similar structures can exhibit antibacterial properties against resistant strains of bacteria .

One notable study evaluated a class of cationic amphiphilic compounds that demonstrated significant antibacterial activity against Gram-positive bacteria. These findings suggest that this compound may also possess similar therapeutic potential .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing N1,N1-dimethylcyclohexane-1,4-diamine dihydrochloride?

Methodological Answer:

  • Synthesis : While direct synthesis protocols are not detailed in the provided evidence, analogous dihydrochloride salts (e.g., pentane-1,4-diamine dihydrochloride) are typically prepared by reacting the free base with hydrochloric acid under controlled stoichiometry . For stereochemical control (e.g., trans isomer), catalytic hydrogenation or stereoselective alkylation may be employed .
  • Characterization : Use NMR (¹H/¹³C) to confirm the cyclohexane backbone and dimethylamine groups (e.g., δ ~2.2 ppm for N–CH3 in ¹H NMR). Mass spectrometry (ESI-MS) can verify the molecular ion peak (m/z 178.70 for [M+H]⁺). Elemental analysis ensures Cl⁻ content matches the dihydrochloride stoichiometry .

Q. How should researchers handle discrepancies in reported storage conditions for this compound?

Methodological Answer :

  • The compound is hygroscopic and stored at room temperature per the manufacturer . However, analogs like pentane-1,4-diamine dihydrochloride require -20°C for long-term stability . To resolve contradictions:
    • Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) to assess degradation (e.g., via HPLC purity tracking).
    • Use inert atmosphere vials to mitigate hygroscopicity .
    • Validate storage recommendations using thermogravimetric analysis (TGA) to detect moisture absorption or decomposition .

Q. What analytical techniques are critical for assessing purity and batch-to-batch variability?

Methodological Answer :

  • HPLC : Use a polar column (e.g., HILIC) with UV detection (λ = 210–220 nm) to resolve impurities. Mobile phase: acetonitrile/ammonium formate buffer (pH 3.0) .
  • Karl Fischer Titration : Quantify residual moisture, critical for hygroscopic dihydrochloride salts .
  • Chiral Analysis : For stereoisomeric purity (e.g., trans vs. cis), employ chiral HPLC or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s potential as an enzyme inhibitor or antioxidant?

Methodological Answer :

  • Mechanistic Studies :
    • Enzyme Assays : Test inhibition of acetylpolyamine oxidase (APAO) or ROS-scavenging activity using fluorogenic substrates (e.g., 2',7'-dichlorodihydrofluorescein diacetate) .
    • Docking Simulations : Model the compound’s interaction with APAO’s active site (PDB ID: 1V74) using software like AutoDock Vina to predict binding affinity .
  • In Vitro/In Vivo Correlation : Compare ROS reduction in prostate cancer cell lines (e.g., PC-3) with in vivo xenograft models, adjusting dosages based on pharmacokinetic profiling (plasma t½, tissue distribution) .

Q. What experimental approaches resolve contradictions in reported solubility data across solvents?

Methodological Answer :

  • Solubility Screening : Use a shake-flask method with HPLC quantification. Test solvents (water, DMSO, ethanol) at 25°C and 37°C. Note: Dihydrochloride salts often exhibit higher aqueous solubility than free bases .
  • Contradiction Analysis : If literature values conflict (e.g., water solubility), verify pH-dependent solubility (adjust with NaOH/HCl) and check for polymorphism via X-ray powder diffraction (XRPD) .

Q. How can stereochemical configuration (trans vs. cis) impact biological activity, and what methods confirm it?

Methodological Answer :

  • Activity Impact : The trans isomer (CAS 1388893-25-1) may show enhanced membrane permeability due to reduced steric hindrance compared to cis .
  • Configuration Confirmation :
    • X-ray Crystallography : Resolve crystal structure to assign absolute configuration .
    • NOESY NMR : Detect spatial proximity of methyl groups to cyclohexane protons to distinguish trans/cis .
    • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride
Reactant of Route 2
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Reactant of Route 2
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

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